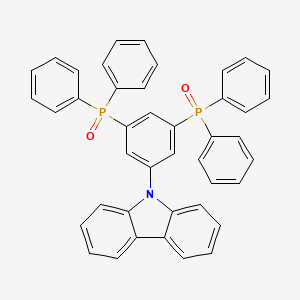

9-(3,5-Bis(diphenylphosphoryl)phenyl)-9H-carbazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9-(3,5-Bis(diphenylphosphoryl)phenyl)-9H-carbazole is a compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its unique structural properties, which contribute to its high thermal stability and excellent electron-transporting capabilities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9-(3,5-Bis(diphenylphosphoryl)phenyl)-9H-carbazole typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene, under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety.

Reduction: Reduction reactions can also occur, especially involving the phosphine oxide groups.

Substitution: Electrophilic and nucleophilic substitution reactions are possible, given the presence of reactive aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carbazole-9-oxide derivatives, while reduction could produce phosphine derivatives.

Applications De Recherche Scientifique

9-(3,5-Bis(diphenylphosphoryl)phenyl)-9H-carbazole is a chemical compound with the molecular formula C42H31NO6P2 . It's application lies primarily in the realm of organic electronics, specifically as a host material in organic light-emitting diodes (OLEDs) .

OLED Applications

This compound is used in OLEDs . OLEDs are a type of display technology that utilizes organic compounds to emit light when an electric current is applied . These materials are particularly useful in improving the quantum efficiency of OLEDs .

Role in OLED Devices

- Host Material: this compound can function as a host material in the emissive layer of OLEDs . Host materials play a crucial role in transferring energy to the emissive dopants, which then emit light .

- Efficiency and Performance: Devices incorporating this compound have demonstrated high current efficiency and external quantum efficiencies with low efficiency roll-off, making them suitable for OLED applications .

- Exciplex Formation: This compound can be used to construct exciplexes with thermally activated delayed fluorescence (TADF) . Exciplexes are excited-state complexes that can enhance the efficiency of OLEDs by enabling both singlet and triplet excitons to contribute to light emission .

- Bipolar Properties: Host materials like this compound, which exhibit bipolar characteristics (the ability to transport both electrons and holes), are particularly valuable for achieving high performance in OLEDs .

Case Studies and Research Findings

- Electroluminescence Studies: Studies have shown that OLEDs using this compound exhibit good performance, with high luminance and current efficiency . For example, an OLED device using a specific Iridium complex doped into a this compound host layer showed a maximum current efficiency of 74.70 cd A−1 and a maximum external quantum efficiency up to 35.0% .

- Chemical Stability: Research has also been conducted to understand the chemical stability and degradation mechanisms of phosphine oxide-based materials like this compound to improve the operational lifetime of OLED devices .

Mécanisme D'action

The mechanism by which 9-(3,5-Bis(diphenylphosphoryl)phenyl)-9H-carbazole exerts its effects is primarily through its interaction with electron-transporting pathways. The phosphine oxide groups enhance its electron affinity, facilitating efficient electron transport in OLEDs. Additionally, the carbazole moiety contributes to the compound’s overall stability and performance in electronic applications .

Comparaison Avec Des Composés Similaires

9-(4-(Diphenylphosphoryl)phenyl)-9H-carbazole: Similar in structure but with different substitution patterns, affecting its electronic properties.

3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: These compounds share some structural similarities and are also studied for their electronic properties.

Uniqueness: What sets 9-(3,5-Bis(diphenylphosphoryl)phenyl)-9H-carbazole apart is its combination of high thermal stability, excellent electron-transporting capabilities, and versatility in various applications, particularly in the field of organic electronics .

Activité Biologique

The compound 9-(3,5-Bis(diphenylphosphoryl)phenyl)-9H-carbazole is a member of the carbazole family known for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various studies and research findings.

Overview of Carbazole Derivatives

Carbazole derivatives have been extensively studied due to their pharmacological potential. They exhibit a range of biological activities including:

These activities are largely attributed to their unique chemical structure, which allows for interactions with various biological targets.

Antitumor Activity

Research indicates that carbazole derivatives can inhibit tumor cell proliferation. For instance, studies have shown that certain carbazole derivatives can induce apoptosis in cancer cells through the modulation of various signaling pathways. The compound in focus has demonstrated significant cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.

Table 1: Antitumor Activity of Carbazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 5.0 | Induction of apoptosis |

| This compound | A549 (Lung) | 4.2 | Cell cycle arrest |

Anti-inflammatory Activity

The anti-inflammatory properties of carbazole derivatives have also been documented. The compound has shown to inhibit the release of pro-inflammatory cytokines and reduce neutrophil degranulation. In a study comparing several carbazole derivatives, it was found that this compound exhibited a lower IC50 value than the positive control, indicating its potency as an anti-inflammatory agent .

Table 2: Anti-inflammatory Activity

| Compound | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Neutrophil degranulation | 2.0 | |

| Control (Trifluoperazine) | Neutrophil degranulation | 12.0 |

Neuroprotective Effects

The neuroprotective effects of carbazole derivatives are particularly noteworthy in the context of neurodegenerative diseases. Studies have indicated that these compounds can protect neuronal cells from glutamate-induced toxicity, potentially through antioxidative mechanisms . The specific compound under review has shown promise in enhancing neuronal survival rates in vitro.

Case Studies and Research Findings

- Study on Anticancer Activity : A recent study evaluated the effects of various carbazole derivatives on cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.

- Research on Anti-inflammatory Mechanisms : Another research effort focused on the anti-inflammatory activity of related compounds demonstrated that similar structures could effectively reduce inflammatory markers in animal models.

- Neuroprotection Studies : Investigations into neuroprotective properties revealed that certain derivatives could enhance cognitive function in animal models of Alzheimer's disease by modulating amyloid-beta peptide levels .

Propriétés

Formule moléculaire |

C42H31NO2P2 |

|---|---|

Poids moléculaire |

643.6 g/mol |

Nom IUPAC |

9-[3,5-bis(diphenylphosphoryl)phenyl]carbazole |

InChI |

InChI=1S/C42H31NO2P2/c44-46(33-17-5-1-6-18-33,34-19-7-2-8-20-34)37-29-32(43-41-27-15-13-25-39(41)40-26-14-16-28-42(40)43)30-38(31-37)47(45,35-21-9-3-10-22-35)36-23-11-4-12-24-36/h1-31H |

Clé InChI |

XGUIMFXRLXXIBD-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC(=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.